molecular formula C12H12Cl3N3O2S B4588701 2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B4588701
M. Wt: 368.7 g/mol
InChI Key: RAQJQIADFSMDPZ-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

2,4,5-trichloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3N3O2S/c1-17-6-8(5-16-17)7-18(2)21(19,20)12-4-10(14)9(13)3-11(12)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJQIADFSMDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the pyrazole moiety. One common synthetic route involves the following steps:

    Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2, 4, and 5 positions.

    Sulfonation: The chlorinated benzene is then subjected to sulfonation to introduce the sulfonamide group.

    Pyrazole Formation: The pyrazole moiety is synthesized separately and then coupled with the sulfonamide intermediate under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: The pyrazole moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This leads to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorobenzenesulfonamide: Lacks the pyrazole moiety, resulting in different chemical properties and biological activities.

    N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide: Does not have the chlorine atoms on the benzene ring, affecting its reactivity and applications.

Uniqueness

The presence of both the pyrazole moiety and the chlorine atoms on the benzene ring makes 2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide unique. This combination of functional groups contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

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